2-Cyclopropoxybenzoic acid

Medicinal Chemistry Physicochemical Property Prediction Drug Design

2-Cyclopropoxybenzoic acid (CAS 1243374-60-8) is an aromatic carboxylic acid featuring a cyclopropoxy substituent at the ortho position relative to the carboxyl group on a benzene ring. It is a member of the 2-alkoxybenzoic acid class, with a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol.

Molecular Formula C10H10O3
Molecular Weight 178.187
CAS No. 1243374-60-8
Cat. No. B2835487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropoxybenzoic acid
CAS1243374-60-8
Molecular FormulaC10H10O3
Molecular Weight178.187
Structural Identifiers
SMILESC1CC1OC2=CC=CC=C2C(=O)O
InChIInChI=1S/C10H10O3/c11-10(12)8-3-1-2-4-9(8)13-7-5-6-7/h1-4,7H,5-6H2,(H,11,12)
InChIKeyHJBBRHYDVCVOEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-Cyclopropoxybenzoic Acid (CAS 1243374-60-8) for Research and Development


2-Cyclopropoxybenzoic acid (CAS 1243374-60-8) is an aromatic carboxylic acid featuring a cyclopropoxy substituent at the ortho position relative to the carboxyl group on a benzene ring . It is a member of the 2-alkoxybenzoic acid class, with a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol [1]. It is commercially available from multiple suppliers as a research chemical building block, typically with purities of 95% or 98% . Its primary role is as a synthetic intermediate in medicinal chemistry and organic synthesis, where the unique steric and electronic properties of the cyclopropoxy group are leveraged to modulate the properties of more complex target molecules [2].

Why a Simple Alkoxybenzoic Acid Cannot Replace 2-Cyclopropoxybenzoic Acid


In procurement for medicinal chemistry and chemical biology research, 2-alkoxybenzoic acid derivatives cannot be generically substituted due to the profound impact of the alkoxy substituent on key molecular properties . The cyclopropoxy group in 2-cyclopropoxybenzoic acid is not merely a larger version of a methoxy or ethoxy group; its unique strained ring structure imparts distinct electronic and steric characteristics that directly affect a molecule's physicochemical profile, including pKa, lipophilicity (LogP), and metabolic stability [1]. Substituting with a simpler, more common analog like 2-methoxybenzoic acid (o-anisic acid) would result in a compound with a different acidity profile, a different spatial conformation due to the absence of the bulky ring, and potentially different biological activity and pharmacokinetic behavior . This class-level differentiation mandates the use of the specific cyclopropoxy derivative in projects where these precise property adjustments are required.

Quantitative Differentiation of 2-Cyclopropoxybenzoic Acid from Its Closest Analogs


Modulation of Acidity (pKa) via the Cyclopropoxy Substituent

The predicted pKa of 2-cyclopropoxybenzoic acid is 3.47 ± 0.36 . This value indicates that the ortho-cyclopropoxy group imparts a different acid strength compared to other 2-alkoxybenzoic acids. For example, the experimentally determined pKa of 2-ethoxybenzoic acid is 4.21 . This quantitative difference in acidity influences the ionization state of the molecule at physiological pH, which is a critical parameter for drug absorption, distribution, and target binding.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Influence on Lipophilicity (LogP) from Alkoxy Substituent

The calculated partition coefficient (LogP) for 2-cyclopropoxybenzoic acid is 1.94 . This value serves as a quantitative measure of its lipophilicity and can be compared to simpler analogs. For instance, the predicted LogP for 2-methoxybenzoic acid is approximately 1.6 [1]. The higher LogP for the cyclopropoxy derivative indicates increased lipophilicity, which can be a crucial differentiator when optimizing compounds for improved membrane permeability or altered tissue distribution profiles.

ADME Properties Drug Likeness Physicochemical Property Prediction

Potential Role as a CCR5 Antagonist Pharmacophore Component

Patents and preliminary research indicate that compounds containing a cyclopropoxybenzene moiety, including 2-cyclopropoxybenzoic acid and its derivatives, can act as CCR5 antagonists [1][2]. CCR5 is a chemokine receptor implicated in HIV entry and inflammatory conditions [3]. While direct IC50 data for the parent acid is not available, it is identified as a useful scaffold for developing treatments for CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [2]. This established biological target engagement differentiates it from many other simple benzoic acid derivatives that lack a defined, high-value pharmacological application.

Immunology Virology Inflammation Drug Discovery

Utility as a Precursor for N-Heterocyclic Carbene (NHC) Catalysts

2-Cyclopropoxybenzoic acid and its derivatives are reported to serve as precursors for generating N-heterocyclic carbenes (NHCs), which are crucial ligands in catalytic applications like olefin metathesis and cyclopropanation . This application is highly specific to the structure, where the benzoic acid moiety can be elaborated into an NHC precursor. In contrast, simple 2-alkoxybenzoic acids like 2-propoxybenzoic acid are more commonly described as general synthetic intermediates without this specific and high-value catalytic application .

Organometallic Chemistry Catalysis Organic Synthesis

Potential for Enhanced Metabolic Stability via Cyclopropoxy Substitution

The cyclopropyl group is a well-established motif in drug discovery for improving metabolic stability by blocking sites of oxidative metabolism, such as benzylic positions or on the alkoxy chain itself [1]. A linear alkoxy group (e.g., n-propoxy) is susceptible to O-dealkylation by cytochrome P450 enzymes, leading to rapid clearance [2]. The cyclopropoxy group, however, presents a sterically hindered and conformationally constrained structure that can resist these metabolic pathways [1]. This class-level inference suggests that 2-cyclopropoxybenzoic acid should possess superior metabolic stability compared to its linear 2-propoxybenzoic acid analog.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Altered Conformational Space and Hydrogen Bonding Patterns

The presence of an ortho-alkoxy group in 2-methoxybenzoic acid derivatives leads to a strong intramolecular hydrogen bond between the ether oxygen and the carboxyl proton, which restricts the conformational freedom of the molecule [1]. The larger and more rigid cyclopropoxy group in 2-cyclopropoxybenzoic acid is expected to alter the geometry of this hydrogen bond and further restrict the available conformational space due to increased steric bulk. This can lock the molecule into a specific shape, which can be either beneficial or detrimental for binding to a specific protein target. This is a fundamental difference from the more flexible 2-methoxy or 2-ethoxy analogs.

Structural Biology Conformational Analysis Drug Design

Key Research and Procurement Scenarios for 2-Cyclopropoxybenzoic Acid


Sourcing a Scaffold for CCR5 Antagonist Drug Discovery Programs

Medicinal chemistry teams focused on developing novel treatments for HIV, inflammatory diseases (asthma, COPD), or autoimmune disorders (rheumatoid arthritis) should procure 2-cyclopropoxybenzoic acid as a core starting material. As identified in patent literature, the cyclopropoxybenzoic acid moiety is a recognized pharmacophore for CCR5 antagonism [1]. This scaffold provides a validated entry point for synthesizing and optimizing lead compounds targeting this therapeutically relevant chemokine receptor [2].

Optimizing Physicochemical and ADME Properties in Lead Series

During the lead optimization phase of a drug discovery project, 2-cyclopropoxybenzoic acid should be selected over simpler 2-alkoxybenzoic acids (e.g., 2-methoxy or 2-ethoxy) when a specific modulation of pKa and lipophilicity is required. The predicted pKa of 3.47 and LogP of 1.94 offer a distinct profile compared to the more acidic and less lipophilic 2-methoxybenzoic acid . This allows for fine-tuning of a molecule's ionization state and membrane permeability to improve oral bioavailability or target tissue distribution.

Investigating Novel N-Heterocyclic Carbene (NHC) Ligands

Researchers in organometallic chemistry and catalysis should procure 2-cyclopropoxybenzoic acid for the purpose of synthesizing novel NHC ligand precursors. The unique steric and electronic properties imparted by the cyclopropoxy group can be transferred to the final NHC ligand, potentially leading to catalysts with altered activity or selectivity in reactions such as olefin metathesis and cyclopropanation . This is a specialized application that distinguishes it from generic benzoic acid building blocks.

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